molecular formula C15H21N3O6S2 B1381315 tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate CAS No. 1422344-34-0

tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate

Cat. No.: B1381315
CAS No.: 1422344-34-0
M. Wt: 403.5 g/mol
InChI Key: LNSGBESKLLKVQD-WDEREUQCSA-N
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Description

(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide is a complex organic compound with a unique structure that combines elements of pyrrolo, thiopyrano, and pyrimidine rings

Preparation Methods

The synthesis of (6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide involves multiple steps, typically starting with the preparation of the pyrrolo and thiopyrano intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur in the thiopyrano ring allows for oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds include other pyrrolo, thiopyrano, and pyrimidine derivatives. What sets (6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide apart is its unique combination of these three ring systems, which imparts distinct chemical and biological properties. Other similar compounds may include:

  • Pyrrolo[3,4-d]pyrimidine derivatives
  • Thiopyrano[4,3-d]pyrimidine derivatives
  • Tetrahydropyrrolo derivatives

These compounds may share some reactivity and applications but differ in their specific interactions and effects.

Properties

IUPAC Name

tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S2/c1-15(2,3)24-14(19)18-6-10-11(7-18)26(22,23)8-9-5-16-13(17-12(9)10)25(4,20)21/h5,10-11H,6-8H2,1-4H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSGBESKLLKVQD-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)S(=O)(=O)CC3=CN=C(N=C23)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)S(=O)(=O)CC3=CN=C(N=C23)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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